4-Chlorobenzyl isocyanate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

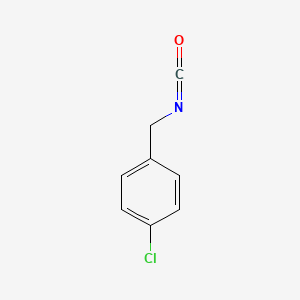

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSVEFCBLZGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391895 | |

| Record name | 4-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30280-44-5 | |

| Record name | 4-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorobenzyl Isocyanate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl isocyanate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure, featuring a reactive isocyanate group appended to a chlorobenzyl moiety, allows for a diverse range of chemical transformations. The presence of the chlorine atom on the aromatic ring and the methylene spacer between the ring and the isocyanate group distinctly influences its reactivity compared to its close analog, 4-chlorophenyl isocyanate. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. It is characterized by a sharp, pungent odor and is moisture-sensitive, necessitating careful handling and storage under inert, dry conditions.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Boiling Point | 233-234 °C (lit.) | [2] |

| Density | 1.265 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5460 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Storage Temperature | 2-8°C | [2] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is defined by a benzene ring substituted with a chlorine atom at the para position and a -CH₂NCO group. The methylene (-CH₂-) bridge provides rotational freedom, distinguishing its conformational flexibility from the rigid structure of aryl isocyanates.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band in the IR spectrum of an isocyanate is the strong, sharp peak corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹.[3] Other expected peaks would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching in the aromatic ring (around 1600 and 1490 cm⁻¹), and the C-Cl stretching (typically in the fingerprint region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the benzylic protons (-CH₂-) in the region of 4.3-4.7 ppm. The aromatic protons would appear as two doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the isocyanate carbon (-NCO) in the range of 120-130 ppm. The benzylic carbon (-CH₂-) would likely appear around 45-50 ppm. The aromatic carbons would show distinct signals, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 167. The fragmentation pattern would likely involve the loss of the isocyanate group (-NCO) and cleavage at the benzylic position, leading to the formation of the 4-chlorobenzyl cation (m/z 125) as a prominent fragment.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations.

Method 1: From 4-Chlorobenzyl Chloride and a Cyanate Salt

A common and direct method involves the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanate salt, such as sodium or potassium cyanate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be facilitated by a phase-transfer catalyst.

Experimental Protocol: Synthesis from 4-Chlorobenzyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry sodium cyanate (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Addition of Starting Material: While stirring vigorously, add a solution of 4-chlorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Method 2: The Curtius Rearrangement

An alternative and widely used method for the synthesis of isocyanates is the Curtius rearrangement.[1][4][5][6] This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. The requisite 4-chlorophenylacetyl azide can be prepared from 4-chlorophenylacetic acid.

Experimental Protocol: Synthesis via Curtius Rearrangement

-

Activation of Carboxylic Acid: Convert 4-chlorophenylacetic acid (1 equivalent) to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Formation of Acyl Azide: React the 4-chlorophenylacetyl chloride with sodium azide (1.1 equivalents) in a suitable solvent such as acetone or a biphasic system at low temperature (0-5 °C). Caution: Acyl azides can be explosive and should be handled with extreme care.

-

Curtius Rearrangement: The crude acyl azide is then carefully heated in an inert, high-boiling solvent (e.g., toluene or diphenyl ether). The rearrangement typically occurs at temperatures between 80-120 °C, with the evolution of nitrogen gas.

-

Isolation: After the evolution of nitrogen ceases, the isocyanate can be isolated by vacuum distillation of the reaction mixture.

Chemical Reactivity and Synthetic Applications

The high reactivity of the isocyanate group makes this compound a valuable electrophilic building block. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and water.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is a rapid and generally quantitative process that yields substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of a Urea Derivative

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Addition of Isocyanate: Cool the solution in an ice bath and add a solution of this compound (1 equivalent) in the same solvent dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by TLC.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzyl Isocyanate from 4-Chlorobenzylamine

Introduction: The Strategic Importance of 4-Chlorobenzyl Isocyanate in Drug Discovery

This compound is a pivotal building block in the synthesis of a diverse array of biologically active molecules, making it a compound of significant interest to researchers and professionals in drug development. Its utility stems from the highly reactive isocyanate functional group, which readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile introduction of the 4-chlorobenzyl moiety into various molecular scaffolds, a common strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. The presence of the chlorine atom on the phenyl ring can influence factors such as metabolic stability, binding affinity, and lipophilicity, making this reagent a valuable tool in the synthesis of novel therapeutic agents, including potential antibacterial, antifungal, and anti-tumor agents. This guide provides a comprehensive overview of the synthetic routes from 4-chlorobenzylamine to this compound, with a focus on practical application, safety, and mechanistic understanding.

Synthetic Strategies: From Amine to Isocyanate

The transformation of a primary amine, such as 4-chlorobenzylamine, into an isocyanate is a fundamental reaction in organic synthesis. Historically, this conversion has been dominated by the use of phosgene and its derivatives. While highly efficient, the extreme toxicity of phosgene has spurred the development of safer, phosgene-free alternatives. This section will delve into both the traditional phosgene-based methods and modern, less hazardous approaches.

Phosgene-Based Methodologies: The Gold Standard with a Caveat

The reaction of primary amines with phosgene (COCl₂) remains one of the most direct and industrially significant methods for isocyanate synthesis. The reaction proceeds through a two-step mechanism, often referred to as "cold" and "hot" phosgenation, to minimize the formation of urea byproducts.

Mechanism of Phosgenation:

-

Formation of the Carbamoyl Chloride: In the initial, low-temperature step, 4-chlorobenzylamine reacts with phosgene to form the corresponding N-(4-chlorobenzyl)carbamoyl chloride and hydrogen chloride.

-

Thermal Decomposition: The carbamoyl chloride intermediate is then heated to induce the elimination of hydrogen chloride, yielding the desired this compound.

To circumvent the handling of gaseous phosgene, liquid (diphosgene) and solid (triphosgene) phosgene equivalents are often employed in laboratory settings. These reagents are easier and safer to handle and store, and they decompose in situ to generate phosgene. Triphosgene, a stable crystalline solid, is a particularly convenient reagent for this transformation.

Experimental Workflow for Isocyanate Synthesis using Triphosgene:

Caption: A generalized workflow for the synthesis of this compound using triphosgene.

Phosgene-Free Alternatives: Towards Greener Chemistry

The inherent dangers associated with phosgene have driven the exploration of alternative synthetic routes. While many phosgene-free methods for isocyanate synthesis exist, such as the Curtius, Hofmann, and Lossen rearrangements, these typically start from carboxylic acid derivatives rather than amines. For the direct conversion of amines, methods involving reagents like dimethyl carbonate (DMC) or the oxidative carbonylation of the amine are being investigated, though they often require harsher conditions or specialized catalysts. Another approach involves the use of carbonyldiimidazole (CDI) as a phosgene substitute.

Detailed Experimental Protocol: Synthesis of this compound using Triphosgene

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-chlorobenzylamine using triphosgene as a phosgene surrogate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzylamine | 141.60 | 10.0 g | 0.0706 |

| Triphosgene | 296.75 | 7.0 g | 0.0236 |

| Triethylamine | 101.19 | 15.0 mL | 0.108 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

-

Ice-water bath.

-

Rotary evaporator.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve triphosgene (7.0 g, 0.0236 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Addition of Amine: In a separate flask, prepare a solution of 4-chlorobenzylamine (10.0 g, 0.0706 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Base: Prepare a solution of triethylamine (15.0 mL, 0.108 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

4-Chlorobenzylamine: Corrosive and can cause skin and eye irritation.

-

Triphosgene: A stable solid, but it can decompose to release highly toxic phosgene gas, especially in the presence of moisture or heat. Handle in a well-ventilated fume hood.

-

Phosgene (in situ generated): Extremely toxic and can be fatal if inhaled. It is a potent pulmonary irritant.

-

This compound: A lachrymator and is moisture-sensitive. It can cause respiratory irritation and sensitization.

-

Dichloromethane: A volatile and potentially carcinogenic solvent.

-

Triethylamine: A corrosive and flammable liquid with a strong odor.

Personal Protective Equipment (PPE):

Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations involving triphosgene and the isocyanate product should be performed in a certified chemical fume hood.

Spill and Waste Disposal:

In case of a spill, evacuate the area and clean up using appropriate absorbent materials. All chemical waste must be disposed of according to institutional and local regulations.

Characterization and Quality Control

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any potential impurities.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Advantages | Disadvantages | Typical Yield |

| Phosgenation | 4-Chlorobenzylamine, Phosgene | High yield, well-established | Extremely toxic and hazardous reagent | >90% |

| Triphosgene Method | 4-Chlorobenzylamine, Triphosgene, Base | Safer and easier to handle than phosgene, high yield | Generates phosgene in situ, requires careful handling | 85-95% |

| Phosgene-Free Methods | Varies (e.g., DMC, CDI) | Avoids the use of phosgene | Often requires harsher conditions, specialized catalysts, or are less direct for amine conversion | Variable |

Conclusion: A Versatile Reagent with Stringent Synthetic Demands

The synthesis of this compound from 4-chlorobenzylamine is a critical transformation for medicinal chemists and drug development professionals. While the traditional phosgene-based methods, particularly those employing triphosgene, offer a reliable and high-yielding route, the inherent toxicity of the reagents necessitates meticulous planning and execution with a paramount focus on safety. As the field of green chemistry continues to evolve, the development of efficient and scalable phosgene-free alternatives will be of great interest. This guide provides the foundational knowledge for the successful and safe synthesis of this valuable chemical intermediate, empowering researchers to advance their drug discovery programs.

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 4-Chlorobenzyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isocyanate group in 4-chlorobenzyl isocyanate, a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2][3] We will delve into the fundamental electronic and steric factors governing its reactivity, explore its primary reaction pathways—including nucleophilic addition, cycloaddition, and polymerization—and provide field-proven insights into its practical applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent. Detailed experimental protocols, kinetic data, and spectroscopic information are provided to support both theoretical understanding and practical laboratory work.

Introduction: The Unique Chemical Profile of this compound

This compound (ClC₆H₄CH₂NCO) is an organic compound characterized by a reactive isocyanate (-N=C=O) group attached to a 4-chlorobenzyl moiety.[4] The unique interplay between the benzylic methylene spacer, the electron-withdrawing chlorine atom on the aromatic ring, and the inherent electrophilicity of the isocyanate group defines its chemical behavior. Unlike aromatic isocyanates where the -NCO group is directly attached to the phenyl ring, the methylene spacer in this compound influences the electronic communication between the ring and the reactive functional group. Understanding this structural nuance is critical to predicting and controlling its reactivity in complex synthetic schemes. This guide will elucidate these subtleties, providing a robust framework for its effective utilization.

Fundamental Principles of Isocyanate Reactivity

The reactivity of the isocyanate group is fundamentally dictated by the electronic distribution across the -N=C=O functional group. The central carbon atom is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and oxygen. This makes it a prime target for nucleophilic attack.[5][6]

dot graph TD { subgraph "Resonance Structures of the Isocyanate Group"; A["R-N--C+≡O"]; B["R-N=C=O"]; C["R-N=C+-O-"]; A -- "Resonance" --> B; B -- "Resonance" --> C; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: "Resonance structures of the isocyanate group.[7]"

Electronic Effects in this compound

In this compound, the electronic effects are twofold:

-

Inductive Effect: The chlorine atom is an electronegative substituent that exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This effect is transmitted through the sigma bonds of the benzylic methylene group to the isocyanate functionality, albeit to a lesser extent than in 4-chlorophenyl isocyanate where the isocyanate is directly attached to the ring. This inductive withdrawal of electron density slightly enhances the electrophilicity of the isocyanate carbon.

-

Mesomeric Effect: The isocyanate group can also exhibit a positive mesomeric effect (+M), which can influence the reactivity of the aromatic ring.[8] However, the primary determinant of the isocyanate group's reactivity is the electrophilicity of its central carbon.

Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring.[7][9] While this compound is technically a benzylic isocyanate, its reactivity is influenced by the aromatic system.

Steric Considerations

Steric hindrance around the isocyanate group can significantly impact its reactivity.[7][10] In the case of this compound, the methylene spacer between the bulky phenyl ring and the isocyanate group provides a degree of conformational flexibility, potentially reducing steric hindrance compared to an ortho-substituted aromatic isocyanate. This generally allows for easier access of nucleophiles to the electrophilic carbon.

Synthesis of this compound

The most common laboratory and industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][5]

dot graph TD { subgraph "Synthesis of this compound"; A["4-Chlorobenzylamine"] -- "+ Triphosgene" --> B["this compound"]; C["EtOAc, Reflux"] --> B; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: "General synthesis route for this compound."

Detailed Experimental Protocol: Synthesis from 4-Chlorobenzylamine

This protocol describes a representative synthesis of this compound using triphosgene.

Materials:

-

4-Chlorobenzylamine

-

Triphosgene

-

Ethyl acetate (anhydrous)

-

Ice bath

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

In a three-necked flask, dissolve triphosgene (0.33 mol) in 500 ml of ethyl acetate and cool the mixture in an ice bath to 0-5 °C.[11]

-

Slowly add a solution of 4-chloroaniline (1 mol) in ethyl acetate to the triphosgene solution via the dropping funnel, maintaining the temperature between 0 and 5 °C.[11]

-

After the addition is complete, reflux the reaction mixture for 3 hours.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[11]

-

Purify the crude product by vacuum distillation to yield this compound as a light-yellow liquid.[11]

Safety Note: Phosgene and its equivalents are highly toxic. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Key Reactions of this compound

The high reactivity of the isocyanate group in this compound makes it a versatile reagent for various chemical transformations.

Nucleophilic Addition Reactions

Isocyanates are potent electrophiles that readily react with a wide range of nucleophiles.[5] The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by protonation of the nitrogen.

dot graph TD { subgraph "General Mechanism of Nucleophilic Addition to Isocyanates"; A["R-N=C=O"] -- "+ Nu-H" --> B["Intermediate"]; B -- "Proton Transfer" --> C["Product"]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: "General mechanism of nucleophilic addition.[12]"

4.1.1. Reaction with Alcohols to Form Urethanes

The reaction of this compound with alcohols yields urethanes (carbamates). This reaction is fundamental to the production of polyurethanes when diols or polyols are used.[5] The reaction is often catalyzed by tertiary amines or organometallic compounds.[7]

4.1.2. Reaction with Amines to Form Ureas

Primary and secondary amines react rapidly with this compound to form substituted ureas.[5] These reactions are typically faster than those with alcohols and often do not require a catalyst.[7]

4.1.3. Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[5] The newly formed amine can then react with another molecule of isocyanate to form a urea. This reaction is crucial in the production of polyurethane foams, where the generated CO₂ acts as a blowing agent.[5]

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile | Product | Relative Rate |

| Aliphatic Amines | Urea | Very Fast |

| Aromatic Amines | Urea | Fast |

| Primary Alcohols | Urethane | Moderate |

| Water | Urea + CO₂ | Slow |

| Phenols | Urethane | Very Slow |

| Carboxylic Acids | Amide + CO₂ | Very Slow |

Note: Relative rates can be influenced by catalysts, solvents, and steric factors.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, forming various heterocyclic compounds. These reactions are valuable in synthetic organic chemistry for constructing complex molecular architectures.

-

[2+2] Cycloaddition: With alkenes, isocyanates can undergo [2+2] cycloaddition to form β-lactams.[13] Chlorosulfonyl isocyanate is particularly reactive in these types of reactions.[13]

-

[3+2] Cycloaddition: Isocyanates can react with 1,3-dipoles, such as nitrones or aza-oxyallyl cations, in [3+2] cycloaddition reactions to yield five-membered heterocycles like 1,2,4-oxadiazolidin-5-ones.[14][15]

-

[4+1] Cycloaddition: Isocyanides can undergo formal [4+1] cycloaddition with various electrophilic substrates, including vinyl isocyanates, to produce a range of heterocyclic scaffolds.[16]

Polymerization

The isocyanate group can undergo self-polymerization, typically trimerization, to form isocyanurates, which are stable six-membered rings.[5] This reaction is often catalyzed by specific catalysts. Furthermore, when diisocyanates are reacted with diols or diamines, linear polymers such as polyurethanes and polyureas are formed, respectively.[5][17] While this compound is a monoisocyanate, understanding its polymerization potential is crucial in the context of di- and poly-functional isocyanate systems.

Applications in Drug Development and Agrochemicals

The reactivity of this compound makes it a valuable building block in the synthesis of biologically active molecules.

-

Pharmaceuticals: The isocyanate group provides a convenient handle for introducing the 4-chlorobenzyl moiety into various molecular scaffolds. This is particularly useful in the synthesis of novel therapeutic agents, including antibacterial, antifungal, and anti-tumor compounds.[2] The formation of urea and urethane linkages is a common strategy in drug design to connect different pharmacophores. The reactive nature of isocyanates allows for their incorporation into diverse heterocyclic compounds.[2]

-

Agrochemicals: this compound is a key intermediate in the production of certain pesticides.[3] For instance, it is used in the synthesis of insect growth regulators like Diflubenzuron.[1][3]

Analytical Characterization

The reactivity and purity of this compound can be assessed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying and quantifying isocyanates. The -N=C=O group exhibits a strong and characteristic asymmetric stretching vibration in the region of 2250-2275 cm⁻¹.[18][19][20] The disappearance of this peak can be used to monitor the progress of reactions involving the isocyanate group.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and its reaction products. The benzylic protons (-CH₂-) of this compound would appear as a singlet in the ¹H NMR spectrum, and the chemical shifts of the aromatic protons would be consistent with a 1,4-disubstituted benzene ring. The isocyanate carbon has a characteristic chemical shift in the ¹³C NMR spectrum.[22]

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value |

| FTIR | -N=C=O Stretch | ~2270 cm⁻¹ |

| ¹H NMR | Benzylic Protons | Singlet |

| Aromatic Protons | Multiplets (AA'BB' system) | |

| ¹³C NMR | Isocyanate Carbon | ~120-130 ppm |

| Mass Spec | Molecular Ion (M⁺) | m/z = 167.0 |

Note: Predicted values based on typical ranges for similar compounds. Experimental values should be determined for confirmation.

Kinetic Studies: Quantifying Reactivity

Kinetic studies provide quantitative insights into the reaction rates of this compound with various nucleophiles. Such data is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Experimental Workflow for Kinetic Analysis

dot graph TD { subgraph "Kinetic Study Workflow"; A["Reactant Preparation"] --> B["Temperature Control"]; B --> C["Reaction Initiation"]; C --> D["Monitoring (e.g., Spectroscopy)"]; D --> E["Data Analysis (Rate Law Fitting)"]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: "Generalized experimental workflow for kinetic studies.[23]"

A typical kinetic experiment involves monitoring the concentration of a reactant or product over time, often using spectroscopic methods like UV-Vis or FTIR.[23] The data is then fitted to an appropriate rate law to determine the rate constant. The reaction of phenyl isocyanate with n-butanol in the presence of tertiary amines has been studied as a model for polyurethane formation.[24]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the strong electrophilicity of the isocyanate carbon, which is subtly modulated by the electronic effects of the 4-chlorobenzyl group. A thorough understanding of its reaction pathways with various nucleophiles, as well as its potential for cycloaddition and polymerization, is essential for its effective and safe utilization. The experimental protocols and analytical data presented in this guide provide a solid foundation for researchers and developers working with this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 30280-44-5 [sigmaaldrich.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. poliuretanos.net [poliuretanos.net]

- 8. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]

- 10. Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats | MDPI [mdpi.com]

- 11. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 12. homework.study.com [homework.study.com]

- 13. researchtrends.net [researchtrends.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. sanyingpu.com [sanyingpu.com]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 20. azom.com [azom.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Solubility of 4-Chlorobenzyl Isocyanate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Reagent and its Milieu

4-Chlorobenzyl isocyanate (C₈H₆ClNO) is a pivotal electrophilic intermediate in modern organic synthesis. Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where the isocyanate moiety serves as a highly reactive handle for constructing complex molecular architectures, particularly ureas and carbamates (urethanes).[1] However, the very reactivity that makes this compound valuable also dictates its handling and solubility characteristics. A deep understanding of its behavior in various organic solvents is not merely a matter of procedural optimization; it is fundamental to achieving desired reaction outcomes, ensuring reproducibility, and maintaining laboratory safety.

This guide moves beyond a simple catalog of solvents. It aims to provide a mechanistic understanding of the interplay between this compound and its solvent environment, explaining the causality behind solvent selection and providing robust protocols for solubility determination.

Core Physicochemical Characteristics

Before delving into solubility, it is essential to ground our discussion in the fundamental properties of the molecule. These parameters intrinsically influence its behavior in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| Appearance | Colorless to yellow liquid or crystals | [2] |

| Boiling Point | 233-234 °C (lit.) | [3] |

| Density | 1.265 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5460 (lit.) | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere |

The Dichotomy of Solubility: Inert Solvation vs. Covalent Reaction

The concept of "solubility" for a reactive compound like this compound must be bifurcated. We must distinguish between solvents that act as inert media for dissolution and those that are, in fact, nucleophilic reactants.

Solubility in Aprotic, Non-Nucleophilic Solvents

In these solvents, the isocyanate group remains largely intact, allowing for true physical dissolution. These are the solvents of choice when the isocyanate functionality is intended to react with another reagent in the mixture. While precise quantitative data is sparse in the literature due to the compound's reactivity and moisture sensitivity, qualitative solubility is well-established in common laboratory solvents.

| Solvent Class | Examples | Qualitative Solubility | Rationale & Expert Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Excellent choice for reactions at low to moderate temperatures. The polarity is sufficient to dissolve the isocyanate without engaging in hydrogen bonding or reaction. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a common choice for reactions involving organometallics or other sensitive reagents. Rigorous drying is paramount, as residual water will rapidly consume the isocyanate. |

| Aromatic | Toluene, Benzene | Soluble | Suitable for reactions requiring higher temperatures. Their non-polar nature can be advantageous for certain reaction profiles and subsequent workups. |

| Ketones | Acetone | Soluble | While generally soluble, caution is advised. Enolizable ketones can, under certain conditions (e.g., basic catalysis), react with isocyanates. Use in uncatalyzed, ambient temperature reactions is generally safe.[4] |

| Amides | Dimethylformamide (DMF) | Soluble | High polarity makes it an excellent solvent, but trace amine or water impurities are a significant concern. Use only high-purity, anhydrous grades. |

| Nitriles | Acetonitrile (MeCN) | Soluble | A polar aprotic solvent suitable for a wide range of reactions. Its polarity can help solubilize more polar reaction partners. |

Reactivity with Protic and Nucleophilic Solvents

When introduced to protic or nucleophilic solvents, this compound undergoes a chemical reaction, not simple dissolution. The solvent is consumed, and a new product is formed. Understanding these pathways is critical to avoid unintended side reactions or to purposefully use the solvent as a reagent.[5]

-

Alcohols (ROH): The reaction with alcohols is facile, yielding carbamates (urethanes). This is one of the most common and synthetically useful reactions of isocyanates.[5][6] The reaction rate can be influenced by the steric bulk of the alcohol and the presence of catalysts.[6][7]

-

Water (H₂O): Isocyanates are highly sensitive to moisture.[8][9] The initial reaction with water forms an unstable carbamic acid, which rapidly decarboxylates to yield 4-chlorobenzylamine and carbon dioxide gas.[5][9] This primary amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reactivity necessitates the use of anhydrous techniques and storage in tightly sealed containers.[9]

-

Amines (R₂NH): Primary and secondary amines react vigorously with isocyanates to form stable ureas.[5] This reaction is typically faster than the reaction with alcohols.

The following diagram illustrates these critical reaction pathways.

Caption: Reaction pathways of this compound with nucleophilic solvents.

Experimental Protocol: Gravimetric Determination of Solubility in Aprotic Solvents

Given the lack of published quantitative data, researchers must often determine solubility experimentally. The following protocol, based on the reliable shake-flask method, is adapted for the specific challenges posed by a reactive isocyanate.[10] This method provides a self-validating system for generating trustworthy data.

Objective: To determine the thermodynamic solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Pillar of Trustworthiness: This protocol employs the "excess solid" method, ensuring the solvent is truly saturated.[11] Quantification via a validated analytical technique like HPLC provides accuracy and precision.

Materials and Equipment

-

This compound (≥97% purity)

-

High-purity anhydrous solvent (e.g., THF, Toluene)

-

Scintillation vials with PTFE-lined caps

-

Magnetic stir plate and stir bars

-

Constant temperature bath or incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The workflow is designed to rigorously exclude atmospheric moisture, which is the primary confounding variable.

Caption: Workflow for determining the solubility of a moisture-sensitive compound.

Detailed Step-by-Step Methodology

-

Preparation: Place a magnetic stir bar into a 20 mL scintillation vial. Dry the vial and cap in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

-

Solvent Addition: Under a stream of inert gas, add exactly 10.0 mL of the chosen anhydrous solvent to the vial.

-

Solute Addition (Causality): Add approximately 2-3 grams of this compound to the vial. The goal is to add a significant excess to ensure that even after reaching equilibrium, a solid phase remains, which is the definition of a saturated solution.

-

Equilibration: Tightly seal the vial and place it on a magnetic stir plate within a constant temperature bath set to the desired temperature (e.g., 25.0 °C). Stir vigorously for 24-48 hours. The extended time ensures the system reaches thermodynamic equilibrium.

-

Sampling: After equilibration, turn off the stirring and allow the excess solid to settle completely (approx. 1-2 hours). Carefully draw a 1.0 mL aliquot of the clear supernatant into a dry syringe, avoiding any solid particles.

-

Filtration: Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a pre-weighed HPLC vial. The filtration step is critical to remove any microscopic particulates that would artificially inflate the solubility measurement.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the standards and the filtered sample by HPLC-UV.

-

Construct a calibration curve (Peak Area vs. Concentration).

-

Determine the concentration of the saturated solution from the calibration curve. The result is the solubility of the compound in that solvent at that temperature.

-

Safety, Handling, and Storage Imperatives

The high reactivity of this compound mandates strict adherence to safety protocols.

-

Handling: Always handle in a well-ventilated fume hood.[9][12] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and impervious gloves.[9]

-

Toxicity: The compound is harmful if swallowed and toxic if inhaled.[12] It causes skin and severe eye irritation and may cause allergic skin or respiratory reactions.[9]

-

Storage: Store in a cool, dry, well-ventilated area between 2-8°C. Containers must be kept tightly closed to prevent moisture contamination.[9] Store away from incompatible substances such as acids, alcohols, amines, bases, and strong oxidizing agents.[9]

-

Spills: Do not use water to clean up spills, as this will generate CO₂ gas and potentially rupture sealed containers.[9] Use an inert absorbent material.

By integrating a fundamental understanding of chemical reactivity with robust experimental design, researchers can effectively harness the synthetic potential of this compound, ensuring both successful outcomes and a safe laboratory environment.

References

- 1. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. indiamart.com [indiamart.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. fishersci.com [fishersci.com]

Technical Guide to the Spectroscopic Characterization of 4-Chlorobenzyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chlorobenzyl isocyanate (CAS No: 30280-44-5), a pivotal reagent in organic synthesis and drug development. As a bifunctional molecule, its precise structural confirmation is paramount for ensuring reaction specificity and product purity. This document offers an in-depth examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By integrating predictive data based on established spectroscopic principles and analysis of analogous structures, this guide serves as an essential reference for researchers, quality control analysts, and chemists. Each section details the underlying causality of spectral features, provides generalized protocols for data acquisition, and presents the data in a clear, accessible format to facilitate unambiguous compound identification and characterization.

Introduction and Molecular Profile

This compound is a substituted aromatic isocyanate widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its reactivity is dominated by the electrophilic isocyanate group (-NCO), which readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and other derivatives. The presence of the chlorobenzyl moiety allows for further functionalization and modulates the reactivity of the isocyanate group.

Accurate spectroscopic characterization is a non-negotiable prerequisite for its use in any synthetic application. It validates the molecular structure, confirms the absence of starting materials or byproducts (such as the corresponding amine or benzyl chloride), and ensures the integrity of the reactive isocyanate functional group. This guide systematically deconstructs the expected spectroscopic signature of this compound.

Molecular Structure and Key Properties

The fundamental structure comprises a p-substituted benzene ring bearing a methyleneisocyanate group (-CH₂NCO) and a chlorine atom.

Figure 1: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 30280-44-5 | [1] |

| Molecular Formula | C₈H₆ClNO | |

| Linear Formula | ClC₆H₄CH₂NCO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Boiling Point | 233-234 °C | [1] |

| Density | 1.265 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5460 |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, it is instrumental in confirming the substitution pattern of the aromatic ring and the integrity of the benzylic methylene bridge.

¹H NMR Spectroscopy

Principle and Rationale: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like chlorine and isocyanate) decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). The multiplicity (singlet, doublet, etc.) reveals the number of neighboring protons, and the integration value is proportional to the number of protons generating the signal.

Generalized Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterated solvents are used because they are largely "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

Data Acquisition: Record the spectrum over a range of 0-10 ppm. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the residual solvent peak or TMS.

Predicted Spectroscopic Data & Interpretation: The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 | Doublet (d) | 2H | Ar-H (ortho to -CH₂NCO) | These protons are part of a classic AA'BB' system characteristic of 1,4-disubstituted benzene rings. They are slightly deshielded by the adjacent methylene isocyanate group. |

| ~ 7.28 | Doublet (d) | 2H | Ar-H (ortho to -Cl) | These protons are deshielded by the electron-withdrawing chlorine atom. Their chemical shift is very close to the other aromatic protons, forming a complex multiplet that resolves into two doublets at high field. |

| ~ 4.50 | Singlet (s) | 2H | -CH₂ -NCO | These benzylic protons are adjacent to the electron-withdrawing isocyanate group, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons to induce splitting. |

¹³C NMR Spectroscopy

Principle and Rationale: ¹³C NMR spectroscopy probes the carbon skeleton of a molecule. While the natural abundance of the ¹³C isotope is low (~1.1%), proton-decoupled spectra provide a single peak for each chemically unique carbon atom. The chemical shift range is much wider than in ¹H NMR, allowing for clear resolution of carbons in different functional groups.

Generalized Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) spectrometer, typically using a proton-decoupled pulse sequence.

-

Data Acquisition: Record the spectrum over a range of 0-200 ppm.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Spectroscopic Data & Interpretation: Due to molecular symmetry, the spectrum is expected to show six distinct carbon signals.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 135.2 | Ar-C -Cl | The ipso-carbon attached to the chlorine atom is deshielded by the halogen's electronegativity. |

| ~ 134.5 | Ar-C -CH₂NCO | The ipso-carbon attached to the methylene isocyanate group. |

| ~ 129.5 | Ar-C H (ortho to -Cl) | Aromatic methine carbons adjacent to the chlorine atom. |

| ~ 129.0 | Ar-C H (ortho to -CH₂NCO) | Aromatic methine carbons adjacent to the methylene isocyanate group. |

| ~ 125.5 | -N=C =O | The central carbon of the isocyanate group has a characteristic chemical shift in this region[2]. |

| ~ 47.0 | -C H₂-NCO | The benzylic carbon signal appears in the typical range for carbons adjacent to nitrogen and an aromatic ring[3]. |

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence or absence. For this molecule, the primary diagnostic peak is the intense and sharp absorption from the isocyanate group.

Generalized Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). Causality: Salt plates are used as they are transparent to IR radiation in the analytical range.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of air (or the solvent) must be acquired first and subtracted from the sample spectrum.

Predicted Spectroscopic Data & Interpretation:

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

|---|---|---|---|

| ~ 2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch | This is the most diagnostic peak for an isocyanate. Its high frequency and intensity are due to the large change in dipole moment during the stretch of the cumulated double bond system. Its presence is definitive proof of the isocyanate functionality. |

| ~ 3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| ~ 2960 | Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the sp³ C-H bonds in the methylene (-CH₂) group. |

| ~ 1605, 1495 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1090 | Strong | C-Cl Stretch | The stretching vibration for an aryl chloride. |

| ~ 820 | Strong | C-H Out-of-Plane Bend | This strong band is characteristic of 1,4-disubstitution (para) on a benzene ring. |

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural "fingerprint" information that corroborates the proposed structure.

Generalized Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization source (typically 70 eV). Causality: 70 eV is a standard energy that provides sufficient energy for reproducible fragmentation patterns, allowing for library matching.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Predicted Spectroscopic Data & Interpretation: The molecular weight of this compound is 167.59 g/mol . A key feature will be the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Isotopic Peak (m/z) | Predicted Relative Intensity | Assignment | Rationale |

|---|---|---|---|---|

| 167 | 169 | Medium | [M]⁺ | Molecular ion containing ³⁵Cl. The [M+2]⁺ peak at m/z 169 (containing ³⁷Cl) will have an intensity of ~33% of the M⁺ peak, confirming the presence of one chlorine atom. |

| 125 | 127 | 100 (Base Peak) | [C₇H₆Cl]⁺ | This ion results from the loss of the neutral isocyanate radical (•NCO) via highly favorable benzylic cleavage. Its high stability makes it the base peak. The isotopic peak at m/z 127 confirms the chlorine is retained in this fragment. |

| 89 | - | Low | [C₇H₅]⁺ | Loss of a chlorine radical from the m/z 125 fragment, or loss of HCl from the m/z 125 fragment, leading to a benzyne or tropylium-like ion. |

Predicted Fragmentation Pathway:

Figure 2: Predicted EI-MS Fragmentation Pathway.

Comprehensive Characterization Summary

The collective spectroscopic data provides a self-validating confirmation of the structure of this compound.

-

¹H NMR confirms the 1,4-disubstituted aromatic ring and the isolated benzylic -CH₂- group, with chemical shifts consistent with adjacent electron-withdrawing substituents.

-

¹³C NMR identifies all six unique carbon environments, including the characteristic signals for the isocyanate carbon, the benzylic carbon, and the four distinct aromatic carbons.

-

IR Spectroscopy provides definitive evidence for the crucial isocyanate functional group via its intense and unique absorption band at ~2270 cm⁻¹.

-

Mass Spectrometry confirms the correct molecular weight (167.59 g/mol ) and the presence of a single chlorine atom through the M⁺/[M+2]⁺ isotopic pattern. The fragmentation pattern, dominated by the stable 4-chlorobenzyl cation (m/z 125/127), is fully consistent with the proposed structure.

Together, these techniques provide an unambiguous and robust analytical profile, ensuring the identity, structure, and functional group integrity of this compound for its application in high-stakes research and development environments.

References

The Versatility of 4-Chlorobenzyl Isocyanate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Chlorobenzyl isocyanate has emerged as a reagent of significant interest, offering a unique combination of reactivity and structural features that medicinal chemists can exploit to construct diverse and biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, offering insights for researchers, scientists, and drug development professionals.

Core Chemical Attributes and Reactivity Profile

This compound is an organic compound characterized by a benzyl group substituted with a chlorine atom at the para position, and a highly reactive isocyanate functional group (-N=C=O). This isocyanate moiety is an electrophilic powerhouse, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines to form substituted ureas, and alcohols to yield carbamates. This reactivity is the cornerstone of its utility in medicinal chemistry, providing a reliable method for linking different molecular fragments.

The presence of the 4-chlorobenzyl group imparts specific properties to the resulting molecules. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. The benzyl group itself offers a degree of conformational flexibility and can engage in various non-covalent interactions within a protein's binding pocket, such as pi-stacking and hydrophobic interactions.

Key Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry lies in its role as a versatile synthon for the creation of libraries of bioactive compounds, particularly those containing the urea or carbamate linkage. These structural motifs are considered "privileged structures" in drug discovery due to their frequent appearance in approved drugs and their ability to participate in extensive hydrogen bonding networks, a key feature for target binding.

Urea Derivatives as Potent Enzyme Inhibitors

The reaction of this compound with various primary and secondary amines provides a straightforward route to a diverse array of N,N'-disubstituted ureas. This class of compounds has a rich history in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against a range of enzymes.

A notable example is in the development of kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and other diseases. The urea functionality can act as a hinge-binder, forming key hydrogen bonds within the ATP-binding site of many kinases. The 4-chlorobenzyl moiety can then be tailored to occupy adjacent hydrophobic pockets, contributing to both potency and selectivity. For instance, a maleimide derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, has been identified as a kinase inhibitor with significant antineoplastic activity.[1]

Anticancer and Antimicrobial Agents

Research has demonstrated the potential of compounds derived from this compound in the development of novel anticancer and antimicrobial agents. The incorporation of the 4-chlorobenzyl urea scaffold into various heterocyclic systems has yielded compounds with significant cytotoxic effects against cancer cell lines and potent activity against bacterial and fungal pathogens.[2] For example, pyrimido[5,4-c]quinolin-4(3H)-one derivatives synthesized using 4-chlorophenyl isocyanate have shown promising antibacterial and antifungal activities.[2]

Methodologies and Experimental Protocols

The synthesis of bioactive molecules using this compound is typically straightforward and amenable to standard laboratory techniques. Below are representative protocols for the synthesis of urea and carbamate derivatives.

General Protocol for the Synthesis of N-(4-Chlorobenzyl) Ureas

This protocol outlines the reaction of this compound with a primary or secondary amine to form a disubstituted urea.

Materials:

-

This compound

-

Amine of interest (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature with vigorous stirring. For highly reactive amines, the reaction may be cooled to 0 °C to control the exotherm.

-

Allow the reaction to stir at room temperature for a period of 1 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by an appropriate method, such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized urea can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) is also a strong indicator of reaction completion.

Experimental Workflow for Urea Synthesis

Caption: A generalized workflow for the synthesis of N-(4-chlorobenzyl) ureas.

This compound as a Scaffold in Combinatorial Chemistry

The reliability and predictability of the reaction between isocyanates and amines make this compound an excellent building block for the construction of combinatorial libraries. By reacting a diverse set of amines with this compound in a parallel or split-and-pool synthesis format, large libraries of structurally related urea derivatives can be rapidly generated. This approach allows for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds for further optimization. The 4-chlorobenzyl group serves as a constant structural motif, or scaffold, upon which chemical diversity is built by varying the amine component.

Application in the Development of Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The reactive nature of this compound can be harnessed to append reporter tags, such as fluorophores or biotin, to bioactive molecules. If a molecule of interest contains a suitable nucleophilic handle (e.g., a primary amine), it can be readily derivatized with a custom-synthesized isocyanate bearing the desired tag. This strategy allows for the creation of probes for use in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification experiments.

Safety and Handling Considerations

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Isocyanates are sensitive to moisture and can react with water to release carbon dioxide, which can lead to pressure buildup in sealed containers. Therefore, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound represents a valuable and versatile tool in the medicinal chemist's arsenal. Its predictable reactivity, coupled with the unique structural and electronic properties of the 4-chlorobenzyl moiety, provides a robust platform for the synthesis of a wide range of bioactive molecules. From the development of potent enzyme inhibitors to the construction of diverse combinatorial libraries and the synthesis of sophisticated chemical probes, the potential applications of this reagent continue to expand, promising to facilitate the discovery of the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzyl isocyanate is a reactive chemical intermediate utilized in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its isocyanate functional group imparts high reactivity, which is crucial for its intended applications but also presents challenges regarding its thermal stability. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, storage, and process design, as well as for optimizing reaction conditions and minimizing the formation of unwanted byproducts. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound, detailed experimental protocols for its analysis, and insights into the causality behind these experimental choices.

Introduction: The Significance of Thermal Stability in Isocyanate Chemistry

Isocyanates are a class of organic compounds characterized by the presence of the -N=C=O functional group. This group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water.[1] This reactivity is the cornerstone of polyurethane chemistry and is exploited in the synthesis of a wide range of materials and chemical intermediates.[2] However, this inherent reactivity also makes isocyanates susceptible to thermally induced decomposition and self-reaction.

For a substituted benzyl isocyanate like this compound, an understanding of its thermal stability is critical for several reasons:

-

Safety: Uncontrolled exothermic decomposition can lead to thermal runaways, pressure buildup in closed systems, and the release of toxic fumes.

-

Product Purity: Decomposition can lead to the formation of impurities that may be difficult to separate from the desired product, impacting yield and efficacy, particularly in drug development.

-

Process Optimization: Knowledge of decomposition kinetics allows for the determination of optimal reaction temperatures and times, maximizing product formation while minimizing degradation.

-

Storage and Handling: Establishing safe storage temperatures and conditions is essential to prevent dimerization, trimerization, or other degradation pathways over time.

This guide will delve into the theoretical and practical aspects of the thermal stability of this compound, providing a robust framework for its safe and effective use in research and development.

Predicted Thermal Decomposition Pathways of this compound

Dimerization and Trimerization

In the absence of other nucleophiles, isocyanates can react with themselves.[3] The primary self-reaction pathways are dimerization to form uretdiones and trimerization to form isocyanurates. These reactions are often catalyzed by bases, phosphines, and certain metal compounds.[4][5]

-

Dimerization: Two molecules of this compound can react to form a four-membered uretdione ring. This reaction is typically reversible.

-

Trimerization: Three molecules can cyclize to form a highly stable six-membered isocyanurate ring.[6] This reaction is generally considered irreversible under typical processing conditions and is often a major pathway for the loss of active isocyanate content. The formation of the isocyanurate trimer is often accompanied by a significant exotherm.

The isocyanurate ring has a characteristic infrared absorption peak around 1410 cm⁻¹, which can be used to monitor its formation.[7]

Reaction with Water (Hydrolysis)

Isocyanates are highly sensitive to moisture. The reaction of this compound with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form 4-chlorobenzylamine and carbon dioxide.[8][9]

The resulting 4-chlorobenzylamine can then react with another molecule of this compound to form a disubstituted urea. This secondary reaction can lead to the formation of insoluble polyureas, which can be problematic in a reaction mixture.

Reaction with Alcohols

In the presence of alcohols, this compound will readily form urethanes (carbamates).[10][11] This is often the desired reaction in many synthetic applications. However, if unintended, this reaction represents a degradation pathway. The reaction is typically catalyzed by tertiary amines or organometallic compounds.

High-Temperature Decomposition

At elevated temperatures, fragmentation of the this compound molecule is expected. The thermal decomposition of the benzyl radical is known to proceed through complex pathways, including ring expansion and fragmentation to smaller molecules like acetylene and cyclopentadienyl radicals.[12][13] The presence of the chlorine substituent on the phenyl ring may influence the specific fragmentation pattern. Potential high-temperature decomposition products could include hydrogen chloride, various chlorinated aromatic compounds, and nitrogen oxides.

The following diagram illustrates the primary predicted thermal decomposition pathways of this compound.

Caption: Predicted decomposition pathways for this compound.

Experimental Assessment of Thermal Stability

A thorough investigation of the thermal stability of this compound requires the use of specialized analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for such an assessment. The data from these techniques can be supplemented with spectroscopic analysis to identify decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the onset temperature of exothermic or endothermic events, such as decomposition, and for quantifying the heat of reaction.

Experimental Protocol for DSC Analysis:

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated according to the manufacturer's specifications.

-

Start the cooling system and allow it to stabilize.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative decomposition.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into a high-pressure stainless steel or gold-plated crucible. The use of a high-pressure crucible is critical to contain any volatile decomposition products and prevent pressure buildup from damaging the instrument.

-

Hermetically seal the crucible to ensure a closed system.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition onset (e.g., 30°C).

-

Heat the sample at a constant rate, typically 5-10°C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400°C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature of any exothermic events, the peak temperature of the exotherm, and the total heat of decomposition (ΔHd) in J/g.

-

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes the risk of a rapid, uncontrolled exotherm that could damage the instrument.

-

Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.

-

Sealed High-Pressure Crucible: Essential for reactive compounds that may produce gaseous decomposition products, ensuring accurate heat flow measurements and instrument safety.

-

Controlled Heating Rate: Allows for the determination of kinetic parameters and ensures reproducible results.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol for TGA Analysis:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both mass and temperature.

-

Tare the balance.

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina or platinum crucible.

-

-

Thermal Program:

-

Heat the sample in a controlled atmosphere (typically nitrogen at a flow rate of 20-50 mL/min) from ambient temperature to a final temperature beyond the point of complete decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur (e.g., T5%, T10%, T50%).

-